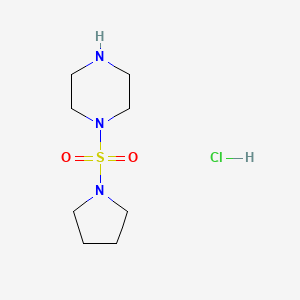

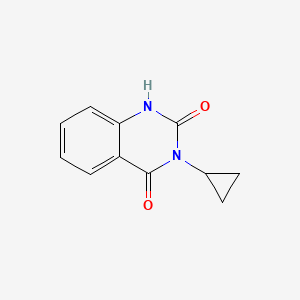

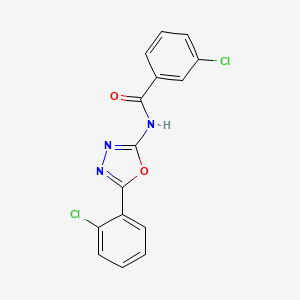

![molecular formula C15H12F3N3O B2880779 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 680199-98-8](/img/structure/B2880779.png)

5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that has been studied for its potential applications in medicinal chemistry . It is also known as PHTPP, a selective ERβ antagonist .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 249 °C . Its IR spectrum shows peaks at 3265 and 3396 cm^-1, corresponding to NH2 stretching vibrations . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .Applications De Recherche Scientifique

Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Researchers have synthesized various pyrazolo[1,5-a]pyrimidine derivatives to evaluate their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds were created through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides, showcasing the versatility of pyrazolo[1,5-a]pyrimidine structures in drug development (Hassan et al., 2014).

Regioselective Synthesis Under Ultrasound Irradiation

A study presented a green chemistry approach for synthesizing pyrazolo[1,5-a]pyrimidine analogs using ultrasound irradiation and KHSO4 in aqueous media. This method highlights the potential for environmentally friendly synthesis routes that are efficient and yield compounds with anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Pyrazolo[1,5-a]pyrimidines as Fluorescent Probes

Another study explored the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which served as intermediates for creating functional fluorophores. These compounds demonstrate significant potential in bioimaging and environmental sensing due to their strong fluorescence properties, especially when substituted with p-methoxyphenyl groups (Castillo et al., 2018).

Biological Activity

Antitumor Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Research into polymethoxylated fused pyridine ring systems, including pyrazolo[1,5-a]pyrimidines, has shown broad-spectrum antitumor activity. These compounds were effective against various cancer cell lines, underscoring the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology (Rostom et al., 2009).

Antibacterial and Anti-inflammatory Potential

A synthesis and evaluation study of novel 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives revealed significant antibacterial properties against pathogenic bacteria. The study suggests these compounds as promising candidates for developing new antibacterial agents (Beyzaei et al., 2017).

Anticancer and COX-2 Inhibitory Properties

Synthesized phenylbipyridinylpyrazole derivatives were screened for their antiproliferative properties against over 60 tumor cell lines. This study indicates the potential of these compounds in targeting various human malignancies, with some showing high selectivity and potency against specific cancer cell lines (Al-Sanea et al., 2015).

Orientations Futures

The future directions of research on this compound could involve further exploration of its potential applications in medicinal chemistry, particularly its role as a selective ERβ antagonist . Additionally, the development of more efficient synthesis routes and the study of its mechanism of action could be areas of future research .

Mécanisme D'action

Target of Action

The primary target of 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is monoamine oxidase B . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, and it is an important target in the field of neurodegenerative disorders .

Mode of Action

It is known that the compound interacts with its target, monoamine oxidase b, and inhibits its activity . This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the brain, potentially alleviating symptoms associated with neurodegenerative disorders .

Biochemical Pathways

The compound affects the biochemical pathway involving the metabolism of monoamine neurotransmitters. By inhibiting monoamine oxidase B, it prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft . This can result in enhanced neurotransmission, which may have beneficial effects in the treatment of neurodegenerative disorders .

Pharmacokinetics

The compound’s molecular weight (33725 g/mol) and chemical formula (C15H10F3N3O3) suggest that it may have suitable properties for absorption, distribution, metabolism, and excretion

Result of Action

The inhibition of monoamine oxidase B by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may alleviate symptoms associated with neurodegenerative disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other drugs or substances can affect its metabolism and excretion

Propriétés

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O/c1-9-6-14-19-12(10-4-3-5-11(7-10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMIMKNLYGDCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

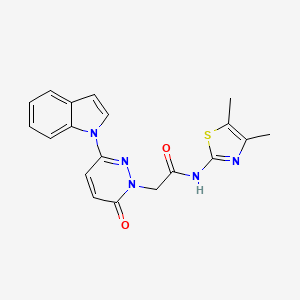

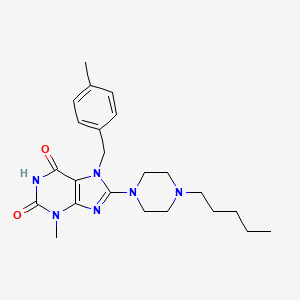

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)

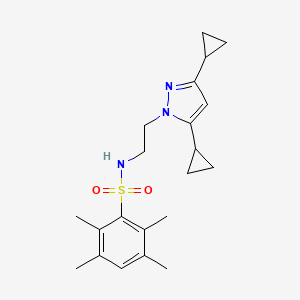

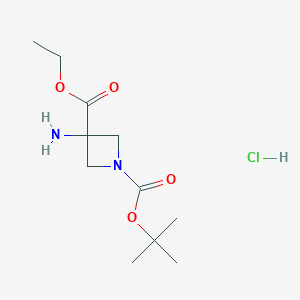

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)

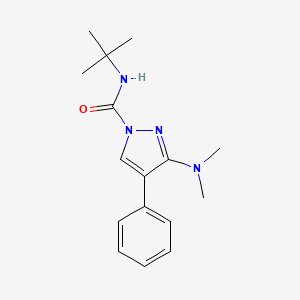

![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)

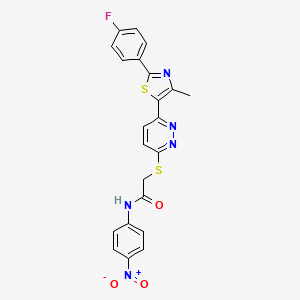

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2880711.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole](/img/structure/B2880714.png)